

Commercial Suppliers and Technical Guide for Fmoc-Met-OH-d3

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Compound of Interest

Compound Name: Fmoc-Met-OH-d3

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-Met-OH-d3**, a deuterated derivative of Fmoc-methionine, for researchers, scientists, and drug development professionals. The guide details commercial suppliers, quantitative data, and key experimental protocols for its application in peptide synthesis and quantitative proteomics.

Commercial Availability

Fmoc-Met-OH-d3 is a specialized chemical reagent available from several commercial suppliers that focus on stable isotope-labeled compounds for research purposes. The non-deuterated form, Fmoc-Met-OH, is more widely available from major chemical suppliers.

Supplier	Product Name	Purity/Isotopic Enrichment
MedchemExpress	Fmoc-Met-OH-d3	Not specified
BOC Sciences	Fmoc-D-Methionine-[d3]	95% by HPLC; 98% atom D[1]
Benchchem	L-Methionine-D3-N-fmoc (S-methyl-D3)	≥97% chemical purity; 98 atom% deuterium enrichment[2]
Cambridge Isotope Laboratories, Inc.	L-Methionine (methyl-D3, 98%) (precursor)	98%

Note: Data for non-deuterated Fmoc-Met-OH is included for comparison where relevant.

Supplier	Product Name	Purity
Sigma-Aldrich (Novabiochem)	Fmoc-D-Met-OH	≥99.0% (HPLC)[3]
Advanced ChemTech	Fmoc-Met-OH	Not specified
CEM Corporation	Fmoc-Met-OH	≥ 99.0% HPLC Purity, ≥ 99.8% Enantiomeric Purity

Physicochemical Properties

Property	Value
Molecular Formula	C20H18D3NO4S
Molecular Weight	374.47 g/mol [1]
Appearance	White to off-white solid

Synthesis Protocol

The synthesis of **Fmoc-Met-OH-d3** involves the preparation of d3-methionine followed by the protection of the alpha-amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Part 1: Synthesis of L-Methionine-d3

A common method for synthesizing L-methionine with a deuterated S-methyl group is through the reaction of a homocysteine derivative with a deuterated methyl source, such as methyl-d₃ iodide (CD₃I).

Materials:

- L-homocysteine derivative
- Methyl-d₃ iodide (CD₃I)
- Suitable alkaline solvent (e.g., sodium hydroxide in water/ethanol)

Procedure:

- Dissolve the L-homocysteine derivative in an alkaline solution to deprotonate the thiol group, forming a thiolate.
- Under an inert atmosphere, add methyl-d₃ iodide to the reaction mixture.
- Stir the reaction at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or mass spectrometry.
- Acidify the reaction mixture to precipitate the L-methionine-d₃.
- Filter, wash, and dry the resulting product.

Part 2: Fmoc Protection of L-Methionine-d₃

The Fmoc group is introduced to protect the primary amine of the synthesized L-methionine-d₃, making it suitable for solid-phase peptide synthesis (SPPS).

Materials:

- L-Methionine-d₃
- 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu
- Anhydrous dimethylformamide (DMF) or a similar aprotic solvent

- Organic base (e.g., triethylamine or sodium bicarbonate)

Procedure:

- Dissolve L-methionine-d3 in the chosen solvent.
- Add the organic base to the solution.
- Slowly add a solution of Fmoc-Cl or Fmoc-OSu in the same solvent to the reaction mixture.
- Allow the reaction to proceed at room temperature for several hours.
- Upon completion, the **Fmoc-Met-OH-d3** is typically isolated by precipitation with water and purified by recrystallization or chromatography.[2]

Experimental Applications and Protocols

Fmoc-Met-OH-d3 is primarily used in two key research areas: as a building block in the synthesis of isotopically labeled peptides and as an internal standard for quantitative mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) of a Deuterated Peptide

This protocol outlines the incorporation of **Fmoc-Met-OH-d3** into a peptide sequence using a standard Fmoc/tBu strategy on an automated peptide synthesizer.

Workflow for SPPS using **Fmoc-Met-OH-d3**



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating **Fmoc-Met-OH-d3**.

Procedure:

- Resin Preparation: Swell the appropriate solid support resin (e.g., Rink Amide resin) in DMF.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating with a 20% piperidine solution in DMF.
- Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
- Coupling of **Fmoc-Met-OH-d3**:
 - Dissolve **Fmoc-Met-OH-d3**, an activating agent (e.g., HBTU/HOBt or DIC/Oxyma), and a base (e.g., DIPEA) in DMF.[2]
 - Add the activation mixture to the resin and allow the coupling reaction to proceed for 30-60 minutes.[2]
- Washing: Wash the resin with DMF to remove unreacted reagents.
- Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
- Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Proteomics using a Deuterated Peptide Standard

A peptide containing d3-methionine, synthesized as described above, can be used as a heavy internal standard for the absolute quantification of the corresponding endogenous (light) peptide in a complex biological sample by mass spectrometry.

Workflow for Quantitative Proteomics

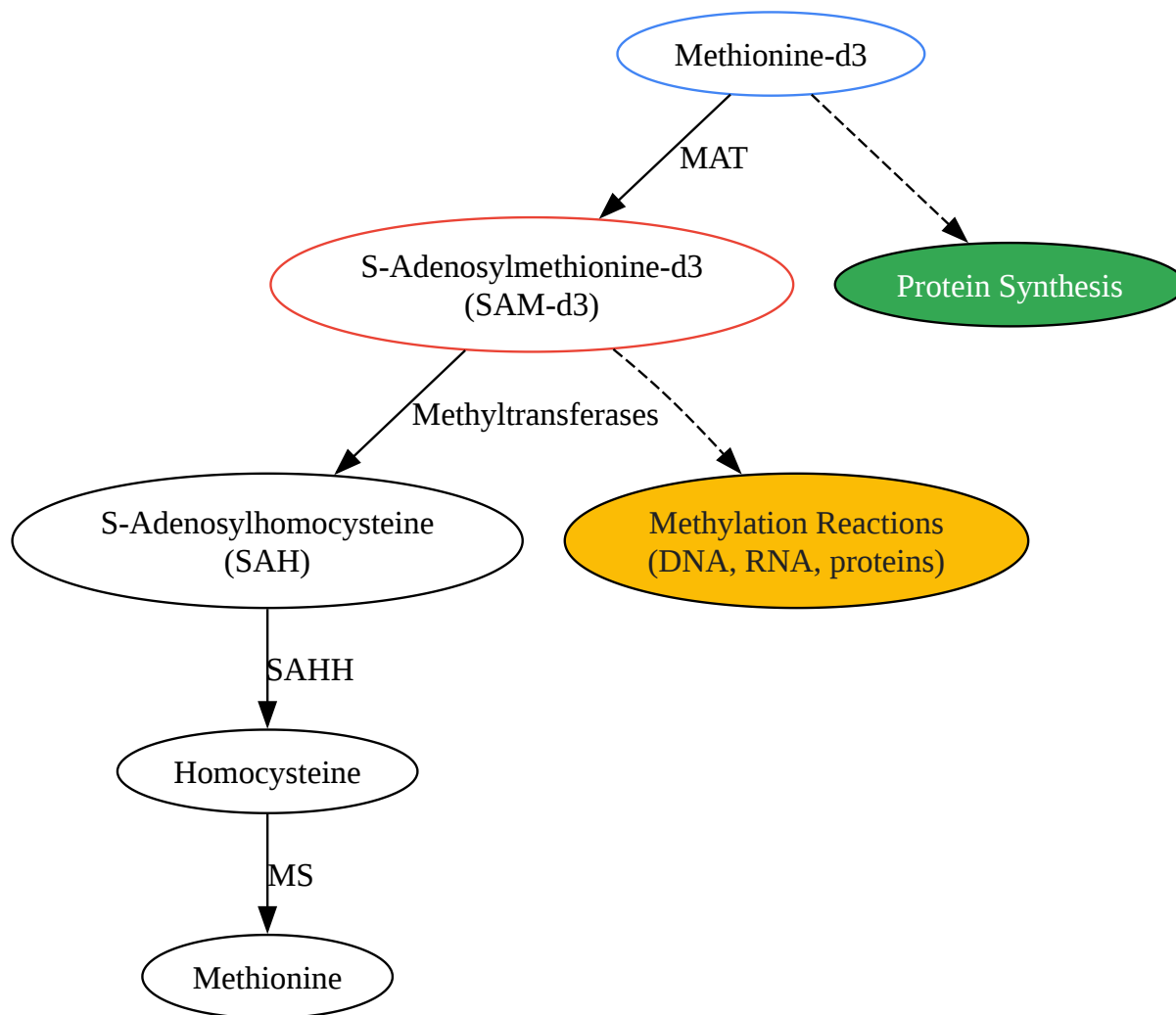
Caption: Workflow for absolute quantification of a peptide using a heavy internal standard.

Procedure:

- **Sample Preparation:** Lyse the biological sample (e.g., cells or tissue) to extract proteins.
- **Spike-in Standard:** Add a precisely known amount of the purified heavy peptide (containing Met-d3) to the protein lysate.
- **Proteolytic Digestion:** Digest the protein mixture, including the spiked-in heavy peptide, into smaller peptides using an enzyme such as trypsin.
- **LC-MS/MS Analysis:**
 - Separate the resulting peptide mixture using liquid chromatography (LC).
 - Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will detect both the light (endogenous) and heavy (d3-labeled) versions of the target peptide, which will be separated by a mass difference of 3 Da.
- **Data Analysis:**
 - Extract the ion chromatograms for both the light and heavy peptide isotopes.
 - Calculate the ratio of the peak areas of the light and heavy peptides.
 - Since the amount of the heavy standard is known, the absolute quantity of the endogenous light peptide in the original sample can be determined.

Application in Metabolic Labeling

Deuterated methionine can also be used for metabolic labeling in cell culture to trace its incorporation into newly synthesized proteins and study metabolic pathways like the methionine cycle.



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